8-Azatryptophan
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Overview
Description
2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine moiety fused with an amino acid structure
Preparation Methods
The synthesis of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclization reactions involving hydrazines and pyridine derivatives.
Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and scalability. This often includes the use of robust catalysts and reaction conditions that can be easily controlled and replicated on a larger scale .
Chemical Reactions Analysis
2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure the desired reaction pathways. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups, used in medicinal chemistry as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, known for its biological activities and potential therapeutic applications
The uniqueness of 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other related compounds .
Properties
IUPAC Name |
2-amino-3-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOIYQLWQBUZIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922544 |
Source
|
Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-75-9 |
Source
|
Record name | 8-Azatryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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